2,8-Dimethylquinoline-6-carboxamide
Description
2,8-Dimethylquinoline-6-carboxamide is a quinoline derivative characterized by methyl substituents at positions 2 and 8 and a carboxamide group at position 4. Quinolines are heterocyclic aromatic compounds with a nitrogen atom at position 1 of the fused benzene-pyridine ring system. This compound has been investigated for applications in medicinal chemistry, particularly in targeting enzymes or receptors where planar aromatic systems and substituent-dependent steric/electronic effects are critical .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2,8-dimethylquinoline-6-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-5-10(12(13)15)6-9-4-3-8(2)14-11(7)9/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
PRLMNSKNZKIQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-dimethylquinoline with a carboxylating agent in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of 2,8-Dimethylquinoline-6-carboxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or nitrated quinolines.
Scientific Research Applications
Medicinal Chemistry
2,8-Dimethylquinoline-6-carboxamide has been investigated for its potential as an antimicrobial and anticancer agent. The compound's ability to modulate enzyme activity and interfere with cellular signaling pathways makes it a candidate for drug development.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against various pathogens, including Mycobacterium tuberculosis. For instance, certain derivatives have shown promising results in inhibiting both replicating and non-replicating strains of M. tuberculosis .
- Anticancer Potential : Studies have demonstrated that modifications to the carboxamide group can significantly influence the cytotoxic effects on cancer cell lines. For example, one study highlighted the efficacy of quinoline derivatives against chloroquine-sensitive and resistant strains of Plasmodium falciparum, suggesting potential for further development in anticancer therapies .
Chemical Synthesis
The compound serves as a building block in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the development of new compounds with tailored properties.
- Oxidation : Can be oxidized to form quinoline N-oxides.
- Reduction : Can be reduced to corresponding amines.
- Substitution : Electrophilic substitution can introduce different functional groups onto the quinoline ring .
Case Study 1: Antimalarial Efficacy
A study evaluated several quinoline derivatives against Plasmodium falciparum. The results indicated that 2,8-dimethylquinoline-6-carboxamide exhibited efficacy comparable to established antimalarials, highlighting its potential as a lead compound in developing new antimalarial drugs .
Case Study 2: Anticancer Potential
In another investigation focused on anticancer properties, modifications on the carboxamide group were found to significantly influence cytotoxicity against various cancer cell lines. The findings suggest that derivatives similar to this compound could be developed into effective anticancer therapies .
Mechanism of Action
The mechanism of action of 2,8-Dimethylquinoline-6-carboxamide involves its interaction with specific molecular targets. It is known to modulate enzyme activity and interfere with cellular signaling pathways. The compound’s ability to bind to proteins and alter their function is a key aspect of its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Differences: Quinoline vs. Isoquinoline Derivatives
While 2,8-dimethylquinoline-6-carboxamide belongs to the quinoline family, the compounds in the provided evidence (6d–6h) are isoquinoline derivatives. Isoquinolines differ in nitrogen placement (position 2 instead of 1), altering electronic distribution and biological activity. For example:
- Quinoline derivatives (e.g., chloroquine) are associated with antimalarial activity due to their planar structure and metal-chelation properties.
- Isoquinoline derivatives (e.g., 6d–6h) are often explored for neuropharmacological effects (e.g., opioid receptor modulation) due to their conformational flexibility .
Substituent Analysis and Functional Group Impact
The table below compares 2,8-dimethylquinoline-6-carboxamide with select isoquinoline analogues from the evidence:
Key Observations:
Carboxamide vs. Ester/Ketone Groups: The carboxamide in 2,8-dimethylquinoline-6-carboxamide and 6f enhances hydrogen-bonding capacity compared to the ester (6d) or ketone (6h). This may improve target binding in enzyme inhibition (e.g., kinase or protease targets) .
Methoxy vs. Methyl Substituents: Methoxy groups (6d–6h) increase electron density and steric bulk compared to methyl groups in the quinoline derivative. Methoxy groups may enhance interactions with hydrophobic pockets in biological targets but reduce metabolic oxidation rates .
Aromatic vs.
Biological Activity
2,8-Dimethylquinoline-6-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including antimalarial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
2,8-Dimethylquinoline-6-carboxamide belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its chemical formula is , and it is recognized for its ability to interact with various biological targets.
Biological Activities
1. Antimalarial Activity
Research indicates that derivatives of 2,8-dimethylquinoline-6-carboxamide exhibit significant antimalarial properties. For instance, related compounds have demonstrated moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . The mechanism of action is thought to involve the inhibition of hematin crystallization, a critical process for malaria parasite survival .
Table 1: Antimalarial Activity of Quinoline Derivatives
| Compound Name | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 2,8-Dimethylquinoline-6-carboxamide | TBD | Moderate to High |
| Compound A | 0.014 | Excellent |
| Compound B | 5.87 | Moderate |
2. Cytotoxicity Studies
Cytotoxicity assessments have shown that certain derivatives of quinoline compounds exhibit low toxicity against human cell lines such as HepG2 and HeLa cells. In vitro studies indicate that these compounds can be effective against cancer cell lines without significant cytotoxic effects at concentrations up to 100 µg/mL . This highlights their potential as therapeutic agents with favorable safety profiles.
Table 2: Cytotoxicity of Quinoline Derivatives
| Compound Name | CC50 (µg/mL) | Toxicity Level |
|---|---|---|
| 2,8-Dimethylquinoline-6-carboxamide | >100 | Low |
| Compound C | >100 | Low |
| Compound D | <100 | Moderate |
The biological activity of 2,8-dimethylquinoline-6-carboxamide is largely attributed to its ability to inhibit key processes within target organisms. For example, its antimalarial effects are linked to the disruption of heme detoxification pathways in Plasmodium species . Additionally, structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline ring enhance its binding affinity and efficacy against various biological targets .
Case Studies
Case Study 1: Antimalarial Efficacy
In a study evaluating the efficacy of several quinoline derivatives against chloroquine-sensitive and resistant strains of Plasmodium falciparum, 2,8-dimethylquinoline-6-carboxamide showed promising results comparable to established antimalarials. The study highlighted the need for further optimization of this compound's structure to enhance its potency and reduce resistance development .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of quinoline derivatives revealed that modifications on the carboxamide group significantly influenced their cytotoxic effects on cancer cell lines. The findings suggest that derivatives similar to 2,8-dimethylquinoline-6-carboxamide could serve as lead compounds in developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
